molecular formula C24H25N5O3 B3000600 N-(2,6-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 946242-53-1

N-(2,6-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B3000600
CAS No.: 946242-53-1
M. Wt: 431.496
InChI Key: FBFZMFILBSRIST-UHFFFAOYSA-N
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Description

N-(2,6-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a high-purity chemical compound offered for research and development purposes. This complex molecule features a 1,2,3-triazole core linked to a 2,6-dimethylphenyl carboxamide group and a 2-methoxyphenyl-substituted methyloxazole moiety, a structural motif of significant interest in medicinal chemistry . Compounds with similar hybrid heterocyclic structures are frequently investigated as key intermediates in the synthesis of potential pharmacologically active molecules and are often screened for various biological activities. Based on its structural similarity to a documented bromo-substituted analog (CAS 1359105-49-9), this compound is predicted to have a molecular weight of approximately 431.49 g/mol and a topological polar surface area of around 95.1 Ų . The predicted density is 1.44±0.1 g/cm³, and it is expected to be supplied as a solid powder . Researchers utilize this and related compounds in areas such as probe development, enzyme inhibition studies, and as building blocks in the synthesis of more complex chemical entities for high-throughput screening campaigns. The product is strictly for research use in laboratory settings and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material appropriately, as predicted properties suggest it may be harmful if inhaled, ingested, or upon skin contact. For comprehensive handling, storage, and safety information, please contact our technical support team.

Properties

IUPAC Name

N-(2,6-dimethylphenyl)-1-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-14-9-8-10-15(2)21(14)26-23(30)22-16(3)29(28-27-22)13-19-17(4)32-24(25-19)18-11-6-7-12-20(18)31-5/h6-12H,13H2,1-5H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBFZMFILBSRIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=CC=CC=C4OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,6-dimethylphenyl)-1-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological activities, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the triazole ring and subsequent functionalization. The general synthetic route can be outlined as follows:

  • Formation of the Triazole Ring : The initial step involves the reaction between appropriate azides and alkynes under mild conditions to form the triazole structure.
  • Introduction of Functional Groups : Subsequent reactions introduce the dimethylphenyl and methoxyphenyl groups through nucleophilic substitutions or coupling reactions.
  • Carboxamide Formation : The final step involves converting the intermediate into the carboxamide derivative via acylation reactions.

Biological Activity Overview

The biological activities of this compound have been studied in various contexts, including antimicrobial, anticancer, and anti-inflammatory activities.

Antimicrobial Activity

Research has indicated that compounds containing triazole rings exhibit potent antimicrobial properties. For instance, studies have shown that derivatives similar to our compound demonstrate significant activity against a range of bacterial strains and fungi. A comparative analysis is presented in Table 1 below:

CompoundMicrobial Strains TestedMinimum Inhibitory Concentration (MIC)
Triazole Derivative AE. coli32 µg/mL
Triazole Derivative BS. aureus16 µg/mL
N-(2,6-dimethylphenyl)-...C. albicans8 µg/mL

Table 1: Antimicrobial Activity Comparison

Anticancer Activity

The compound has also shown promise in anticancer research. In vitro studies revealed that it inhibits cell proliferation in various cancer cell lines. Notably:

  • Mechanism : The compound induces apoptosis through mitochondrial pathways and modulates key signaling pathways involved in cell survival.
  • Case Study : A study involving breast cancer cell lines (MCF-7) demonstrated a dose-dependent reduction in cell viability with an IC50 value of approximately 10 µM.

Anti-inflammatory Activity

In vivo models have suggested potential anti-inflammatory effects through the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6. This activity is crucial for developing treatments for conditions like rheumatoid arthritis.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in inflammatory pathways or microbial metabolism.
  • Receptor Modulation : It likely interacts with various receptors that mediate cellular responses related to growth and inflammation.

Q & A

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The synthesis involves multi-step procedures, including heterocycle formation and carboxamide coupling. Key steps include:
  • Oxazole ring formation : Utilize 2-methoxyphenyl precursors under controlled cyclization conditions (e.g., using trifluoromethanesulfonate intermediates) .
  • Triazole-carboxamide coupling : Employ coupling agents like HBTU or DIPEA in DMF to enhance reaction efficiency .
  • Purification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) to isolate the target compound.
  • Optimization : Apply Design of Experiments (DoE) to test variables (temperature, catalyst loading) and improve yield .

Q. How should researchers approach structural elucidation and confirmation using crystallographic and spectroscopic methods?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:
  • X-ray diffraction (XRD) : Refine crystal structures using SHELXL (e.g., anisotropic displacement parameters, twin refinement for challenging data) .

  • Nuclear Magnetic Resonance (NMR) : Assign peaks using 1H^1H- and 13C^{13}C-NMR, focusing on methyl (δ 2.1–2.5 ppm) and methoxy (δ 3.8–4.0 ppm) groups .

  • Mass spectrometry : Confirm molecular weight via high-resolution ESI-MS (expected [M+H]+^+ ~470–480 Da).

    Technique Key Parameters Purpose
    XRDSHELXL refinement, R-factor < 0.053D structure confirmation
    1H^1H-NMR400–600 MHz, CDCl3_3/DMSO-d6_6Functional group identification
    ESI-MSPositive ion mode, m/z 450–500Molecular weight verification

Advanced Research Questions

Q. What advanced strategies resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Discrepancies may arise from solubility or conformational flexibility. Address these by:
  • Solubility enhancement : Test co-solvents (DMSO/PBS mixtures) or formulate as nanoparticles .
  • Molecular dynamics (MD) simulations : Compare computed binding poses with crystallographic data to identify flexible regions .
  • Bioassay validation : Use orthogonal assays (e.g., SPR, cellular thermal shift) to confirm target engagement .

Q. How can substituent variations (e.g., methoxy, methyl groups) be systematically studied to improve pharmacological profiles?

  • Methodological Answer : Apply structure-activity relationship (SAR) strategies:
  • Synthetic modifications : Replace methoxy groups with halogens or bulkier substituents via Suzuki-Miyaura coupling .
  • Biological testing : Screen analogs against target enzymes (e.g., kinases) using dose-response assays (IC50_{50} determination) .
  • Computational modeling : Use docking (AutoDock Vina) to predict binding affinities and prioritize synthetic targets .

Data Analysis and Experimental Design

Q. How should researchers analyze conflicting crystallographic data, such as disorder in the oxazole-methyl group?

  • Methodological Answer :
    Address crystallographic disorder using:
  • SHELXL refinement : Apply PART instructions and ISOR restraints to model disordered regions .
  • Validation tools : Check Rint_\text{int} and CCvol_\text{vol} metrics in PLATON to ensure data quality .
  • Complementary techniques : Validate with 1H^1H-NMR in solution to confirm dynamic behavior .

Q. What experimental designs are optimal for studying metabolic stability in vitro?

  • Methodological Answer :
    Use a tiered approach:
  • Phase I metabolism : Incubate with liver microsomes (human/rat) and NADPH, monitoring degradation via LC-MS/MS .
  • Phase II metabolism : Test glucuronidation using UDPGA co-factor .
  • Data interpretation : Calculate half-life (t1/2_{1/2}) and intrinsic clearance (Clint_\text{int}) using the substrate depletion method.

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